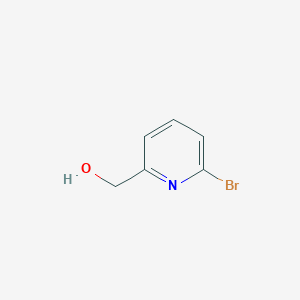

(6-Bromopyridin-2-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6-bromopyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDGKNRSCDEWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393238 | |

| Record name | (6-Bromopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33674-96-3 | |

| Record name | (6-Bromopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-bromopyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Building Block: A Technical Guide to (6-Bromopyidin-2-yl)methanol for Advanced Research

Abstract

(6-Bromopyridin-2-yl)methanol (CAS No: 33674-96-3) is a pivotal heterocyclic intermediate, extensively utilized in the landscape of pharmaceutical and fine chemical synthesis.[1] Its unique bifunctional structure, featuring a nucleophilic hydroxymethyl group and a synthetically versatile bromine substituent on the pyridine core, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of its core physical and chemical properties, outlines key synthetic and analytical methodologies, and discusses its applications, thereby serving as a critical resource for researchers and professionals in drug development and organic synthesis.

Introduction: Strategic Importance in Synthesis

In the pursuit of novel therapeutic agents and advanced materials, the design and synthesis of complex molecular architectures are paramount. Substituted pyridines are a cornerstone of this field due to their prevalence in biologically active compounds. This compound emerges as a particularly valuable building block for two primary reasons. First, the bromine atom at the 6-position serves as a versatile handle for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino functionalities. Second, the hydroxymethyl group at the 2-position can be readily oxidized to an aldehyde or carboxylic acid, or used as a point of attachment for ester or ether linkages. This dual reactivity makes it an ideal starting material for constructing libraries of compounds for high-throughput screening and lead optimization.[1] Its application as a precursor in the synthesis of compounds for treating diseases associated with amyloid proteins, particularly ocular diseases, underscores its significance in medicinal chemistry.[1][2]

Physicochemical Properties

The reliable application of any chemical intermediate begins with a thorough understanding of its physical properties. These parameters govern its handling, storage, reaction setup, and purification.

General and Physical Properties

This compound is typically a white to off-white or light yellow crystalline powder at room temperature.[1][3] Its relatively low melting point requires storage in a controlled environment to prevent clumping or degradation.

| Property | Value | Source(s) |

| CAS Number | 33674-96-3 | [1][4] |

| Molecular Formula | C₆H₆BrNO | [4][5] |

| Molecular Weight | 188.02 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Melting Point | 34 - 40 °C (lit.) | [1] |

| Boiling Point | 246 °C (lit.) | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [7] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and purification. It is slightly soluble in water but demonstrates good solubility in common organic solvents.[1]

| Solvent | Qualitative Solubility |

| Water | Slightly soluble |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Methanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Note: Quantitative solubility data is not widely published and should be determined empirically for specific applications.

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of identity and purity of this compound. Below are the expected characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound in CDCl₃ are outlined below.

-

¹H NMR:

-

Pyridine Ring Protons: Three distinct signals in the aromatic region (approx. 7.2-7.8 ppm). The proton at C4 will likely appear as a triplet, with the C3 and C5 protons appearing as doublets.

-

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around 4.7 ppm.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and temperature-dependent, typically between 2.0-5.0 ppm.

-

-

¹³C NMR:

-

Pyridine Ring Carbons: Five distinct signals are expected. The carbon bearing the bromine (C6) would be significantly shifted to ~142 ppm. The carbon bearing the hydroxymethyl group (C2) would appear around 160 ppm. The other three pyridine carbons (C3, C4, C5) will appear in the typical aromatic region of 120-140 ppm.[7]

-

Methylene Carbon (-CH₂OH): A signal in the range of 60-65 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for this compound include:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3550 - 3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100 - 3000 | C-H stretch | Aromatic (Pyridine) |

| ~1600, ~1450 | C=C / C=N stretch | Aromatic Ring (Pyridine) |

| 1260 - 1050 | C-O stretch | Primary Alcohol |

| Below 800 | C-Br stretch | Aryl Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show:

-

Molecular Ion (M⁺): A characteristic pair of peaks at m/z 187 and 189 with a ~1:1 intensity ratio, which is indicative of the presence of one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragments: Loss of the hydroxymethyl group ([M-CH₂OH]⁺) or loss of bromine ([M-Br]⁺).

Synthesis and Purity Analysis

Illustrative Synthesis Protocol

The most common laboratory synthesis of this compound involves the regioselective bromination of 2-pyridinemethanol.[1] The causality behind this choice is the commercial availability and relative stability of the starting material. N-Bromosuccinimide (NBS) is often the brominating agent of choice due to its ease of handling compared to elemental bromine and its ability to provide a low concentration of Br₂, minimizing side reactions under controlled conditions.

Disclaimer: The following is an illustrative protocol based on standard procedures. Researchers must conduct a thorough risk assessment and may need to optimize conditions for their specific setup.

Caption: Illustrative workflow for the synthesis of this compound.

Quality Control and Purity Analysis

Purity assessment is critical for ensuring reproducible results in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

-

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (each with 0.1% formic acid or phosphoric acid).[1] The use of an acidic modifier ensures good peak shape for the basic pyridine nitrogen.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Result: A major peak corresponding to the product, with purity typically expected to be >98%.

-

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound, while a valuable reagent, requires careful handling.

GHS Hazard Classification

The compound is classified with the following hazards, mandating the use of appropriate personal protective equipment (PPE).[5][7]

| GHS Classification | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation |

Safe Handling and Storage Protocol

Adherence to a strict handling protocol is a self-validating system for safety and reagent integrity.

Caption: Core safety and handling workflow for this compound.

-

Stability: The compound is chemically stable under standard ambient conditions.[8] However, like many halogenated pyridines, long-term stability is best maintained by storing under an inert atmosphere (e.g., Nitrogen or Argon) and protecting it from light to prevent potential degradation.

Conclusion

This compound is a high-value, versatile intermediate whose physical and chemical properties make it an indispensable tool for the modern synthetic chemist. A thorough understanding of its characteristics, from its spectroscopic signature to its safe handling requirements, is crucial for its effective and safe utilization. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this powerful building block into their synthetic strategies, paving the way for the discovery of next-generation pharmaceuticals and advanced materials.

References

-

Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved January 3, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, March 2). This compound: A Comprehensive Overview. Retrieved January 3, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000820). Retrieved January 3, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: High-Purity Bromide Intermediate for Pharmaceutical Synthesis. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). 13 C-NMR Shift Assignments for the Compounds 1, 2, and 3. Retrieved January 3, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 3, 2026, from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

-

National Center for Biotechnology Information. (2022, November 17). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC. Retrieved January 3, 2026, from [Link]

-

University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 3, 2026, from [Link]

-

ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved January 3, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 33674-96-3 | Product Name : this compound. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the methanol extracts ( B ) in KBr pellet. Retrieved January 3, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CA1126276A - Halogenation of pyridine compounds - Google Patents [patents.google.com]

- 3. This compound | 33674-96-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. hmdb.ca [hmdb.ca]

An In-Depth Technical Guide to (6-Bromopyridin-2-yl)methanol: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary: (6-Bromopyridin-2-yl)methanol is a versatile heterocyclic building block crucial to the fields of medicinal chemistry and fine chemical synthesis.[1][2] Its unique structure, featuring a pyridine ring substituted with both a reactive bromine atom and a nucleophilic hydroxymethyl group, allows for a wide array of subsequent chemical transformations. This guide provides an in-depth analysis of its chemical and physical properties, outlines a standard laboratory synthesis protocol, discusses its key reactions, and highlights its significance as a precursor for active pharmaceutical ingredients (APIs).

Chemical Identity and Physicochemical Properties

Structure and Identifiers

This compound possesses a pyridine core, which is fundamental to many biologically active compounds. The bromine atom at the 6-position serves as an excellent handle for cross-coupling reactions, while the hydroxymethyl group at the 2-position can be readily oxidized or converted into other functional groups.[1]

-

IUPAC Name: this compound[3]

-

Synonyms: 6-Bromo-2-(hydroxymethyl)pyridine, 6-Bromopyridine-2-methanol[1][4]

Properties

The compound is typically a white to off-white solid at room temperature, with good solubility in common organic solvents.[1] These properties make it straightforward to handle in a standard laboratory setting.

| Property | Value | Source |

| Appearance | White to off-white powder/crystal | [1] |

| Melting Point | 34-39 °C (lit.) | [1] |

| Boiling Point | 246 °C (lit.) | |

| Solubility | Slightly soluble in water; soluble in chloroform, dichloromethane | [1] |

| Flash Point | >110 °C (>230 °F) - closed cup | |

| InChI Key | XDDGKNRSCDEWBR-UHFFFAOYSA-N | [3][4] |

| SMILES | OCc1cccc(Br)n1 | [3] |

Synthesis and Characterization

Common Synthetic Route: Reduction of 6-Bromopicolinic Acid

While several synthetic pathways exist, a prevalent and reliable method involves the reduction of a 6-bromopicolinic acid derivative. This approach is favored for its high yields and the commercial availability of the starting material.

Mechanism Insight: The reduction is typically achieved using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄) or a milder one like Sodium Borohydride (NaBH₄) in the presence of a Lewis acid. The choice of reducing agent is critical; LiAlH₄ is highly reactive and requires strictly anhydrous conditions, while NaBH₄ is more tolerant but may require activation or longer reaction times. The reaction proceeds via the formation of a hydride-ester complex, followed by nucleophilic attack of a hydride ion on the carbonyl carbon, ultimately yielding the primary alcohol after an aqueous workup.

Detailed Laboratory Protocol: Synthesis via Ester Reduction

This protocol describes a representative lab-scale synthesis starting from Methyl 6-bromopicolinate.

Objective: To synthesize this compound with a target yield of >90% and purity of >98%.

Materials:

-

Methyl 6-bromopicolinate (1.0 eq)

-

Sodium Borohydride (NaBH₄) (2.0 eq)

-

Methanol (Anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask is charged with Methyl 6-bromopicolinate (e.g., 5.0 g) and anhydrous Methanol (100 mL). The mixture is stirred under a nitrogen atmosphere until the solid dissolves completely.

-

Cooling: The flask is cooled to 0 °C using an ice-water bath. This is a critical step to control the exothermic reaction upon addition of the reducing agent and prevent side reactions.

-

Reagent Addition: Sodium Borohydride (NaBH₄) is added portion-wise over 30 minutes. The slow addition is necessary to manage the reaction rate and gas evolution (hydrogen).

-

Reaction Monitoring: The reaction is allowed to stir at 0 °C for 1 hour and then warmed to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate:Hexanes as the mobile phase. The disappearance of the starting material spot indicates reaction completion.

-

Quenching: The reaction is carefully quenched by the slow addition of water at 0 °C to decompose any unreacted NaBH₄.

-

Extraction: The methanol is removed under reduced pressure. The resulting residue is partitioned between Dichloromethane (DCM) and saturated aqueous NaHCO₃ solution. The aqueous layer is extracted twice more with DCM.

-

Drying and Filtration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is evaporated in vacuo to yield the crude product.

-

Purification: The crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a white solid.

Characterization Workflow

Confirming the identity and purity of the synthesized product is a self-validating step within the protocol.

Caption: Workflow for the characterization of this compound.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.6 (t, 1H), ~7.3 (d, 1H), ~7.2 (d, 1H), ~4.7 (s, 2H, -CH₂-), ~3.5 (br s, 1H, -OH).

-

¹³C NMR (CDCl₃, 101 MHz): δ ~160, ~141, ~139, ~126, ~120, ~64.

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, offering two primary sites for chemical modification: the bromine atom on the aromatic ring and the primary alcohol. This duality makes it an exceptionally valuable intermediate.[1]

Caption: Key synthetic transformations of this compound.

This versatility allows for the strategic construction of complex molecular architectures. For example, the bromine can be replaced via a palladium-catalyzed cross-coupling reaction to install a new carbon-carbon or carbon-nitrogen bond. Subsequently, the alcohol can be oxidized to an aldehyde to serve as an electrophilic site for chain extension.

Applications in Drug Discovery

This building block is a key intermediate in the synthesis of numerous pharmaceutical compounds.[1] A notable application is in the preparation of 2,6-disubstituted pyridine derivatives. These scaffolds are present in molecules designed to treat diseases associated with amyloid proteins, including certain ocular diseases.[1][5] The synthetic strategy often involves an initial coupling reaction at the bromine position, followed by modification of the hydroxymethyl group to build the final API.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Recommended Handling: Use in a well-ventilated area or fume hood.[6][7] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] Avoid breathing dust.[6] Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7] It is recommended to store under an inert atmosphere as the compound can be air-sensitive.

First Aid Measures:

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

Conclusion

This compound stands out as a high-value intermediate in modern organic synthesis. Its dual functionality enables complex and divergent synthetic strategies, making it a staple in the toolbox of medicinal chemists. Its growing use in the pharmaceutical and fine chemical industries underscores its importance as a foundational building block for the development of novel therapeutics and materials.[1]

References

- This compound: A Comprehensive Overview. (2025-03-02). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | C6H6BrNO | CID 3517811.

- This compound | CAS No: 33674-96-3.

- (6-Bromo-pyridin-2-yl)methanol 96% | 33674-96-3. Sigma-Aldrich.

- (3-Amino-6-bromopyridin-2-yl)

- (6-BROMO-PYRIDIN-2-YL)

- (6-Bromo-pyridin-2-yl)methanol 96 | 33674-96-3. Sigma-Aldrich.

- This compound | CAS 33674-96-3.

- This compound: High-Purity Bromide Intermediate for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Safety Data Sheet for (6-Bromo-pyridin-2-yl)methanol. Aldrich (554146).

- This compound | 33674-96-3. Tokyo Chemical Industry UK Ltd.

Sources

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

An In-depth Technical Guide to (6-Bromopyridin-2-yl)methanol (CAS: 33674-96-3)

Introduction: The Strategic Value of a Bifunctional Pyridine Building Block

This compound, identified by CAS number 33674-96-3, is a deceptively simple yet powerful heterocyclic intermediate. Its strategic value in modern organic synthesis and medicinal chemistry stems from its bifunctional nature. The molecule incorporates a pyridine scaffold, a privileged structure in numerous pharmaceuticals, functionalized with two distinct, orthogonally reactive handles: a nucleophilic hydroxymethyl group and an electrophilic C-Br bond, ripe for cross-coupling.[1] This unique arrangement allows for sequential, controlled modifications, making it an invaluable building block for constructing complex molecular architectures.

This guide moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its applications. We will explore its synthesis, delineate the logic of its key chemical transformations, and contextualize its use in cutting-edge research, particularly in drug discovery programs targeting amyloid-related diseases.[1][2]

Core Physicochemical & Structural Data

A precise understanding of a reagent's physical properties is the foundation of its effective use in the laboratory. The data below are compiled from verified sources and provide the essential parameters for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 33674-96-3 | [3] |

| Molecular Formula | C₆H₆BrNO | [3][4] |

| Molecular Weight | 188.02 g/mol | [3] |

| Appearance | White to off-white or light yellow powder/crystal | [1][5] |

| Melting Point | 34-39 °C | [1] |

| Boiling Point | 246 °C | |

| Solubility | Slightly soluble in water; soluble in chloroform, dichloromethane. | [1] |

| IUPAC Name | This compound | [3][4] |

| SMILES | OCc1cccc(Br)n1 | [4] |

| InChIKey | XDDGKNRSCDEWBR-UHFFFAOYSA-N | [4] |

Synthesis and Manufacturing: From Precursor to Key Intermediate

The most common and efficient synthesis of this compound involves the selective bromination of a readily available precursor, 2-pyridinemethanol.[1] However, an alternative conceptual pathway involves the functionalization of 2-bromo-6-methylpyridine. The choice of route often depends on starting material cost and scalability. For industrial applications, manufacturers are increasingly adopting continuous flow technology to enhance the safety and efficiency of potentially exothermic bromination reactions.[1]

Workflow for Laboratory-Scale Synthesis

The following diagram illustrates a typical synthetic pathway from a methylated pyridine precursor, highlighting the key transformations required.

Caption: Synthetic pathways to this compound.

Protocol 1: Synthesis via Bromination of 2-Pyridinemethanol

This protocol is based on the common electrophilic bromination strategy. The choice of N-Bromosuccinimide (NBS) is standard for achieving regioselectivity on electron-rich or moderately activated aromatic systems under controlled conditions.

Principle: The pyridine nitrogen deactivates the ring towards electrophilic substitution, but the reaction can be driven under appropriate conditions. The bromination occurs preferentially at positions less deactivated by the electron-withdrawing nitrogen atom.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-pyridinemethanol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Cooling: Cool the solution to 0-5 °C using an ice bath. This is critical to control the reaction rate and minimize side-product formation.

-

Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.2 eq) in the same solvent dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine or NBS. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

The Core of Versatility: Key Chemical Transformations

The synthetic utility of this compound lies in the differential reactivity of its two functional groups. This allows for a programmed, stepwise elaboration of the molecule.

Caption: Key reactive pathways of this compound.

A. Reactions at the Hydroxymethyl Group: Oxidation to the Aldehyde

The primary alcohol can be readily oxidized to 6-bromopicolinaldehyde, a valuable intermediate itself. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.[6]

Principle: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents like pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or conditions like the Swern or Dess-Martin oxidations are effective.[7] MnO₂ is particularly useful for oxidizing allylic and benzylic-type alcohols, a class to which this substrate belongs.

Protocol 2: Oxidation using Manganese Dioxide (MnO₂)

Step-by-Step Methodology:

-

Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM) or chloroform, add activated manganese dioxide (MnO₂) (5-10 eq by weight). The large excess is necessary as the reaction is heterogeneous and depends on the activity of the MnO₂.

-

Reaction: Stir the resulting black suspension vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC. The reaction is often complete within 4-24 hours.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite pad thoroughly with DCM.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield 6-bromopicolinaldehyde, which is often used in the next step without further purification.

B. Reactions at the Bromo Group: Palladium-Catalyzed Cross-Coupling

The C-Br bond is the gateway to introducing molecular complexity via cross-coupling reactions. These reactions are pillars of modern drug discovery, enabling the formation of C-C and C-N bonds that are difficult to construct otherwise.[8][9]

i. Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction couples the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) and is fundamental for creating biaryl structures.

ii. Sonogashira Coupling (C-C Bond Formation): This reaction introduces an alkyne moiety by coupling with a terminal alkyne, typically using a dual palladium/copper catalyst system.[10] This is a powerful method for accessing rigid, linear structures.

Protocol 3: Representative Sonogashira Cross-Coupling

Principle: The reaction proceeds via a catalytic cycle involving oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the product and regenerate the catalyst.[11] Triethylamine (Et₃N) serves as both a base and a solvent.

Step-by-Step Methodology:

-

Inert Atmosphere: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), copper(I) iodide (CuI, 0.05-0.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

-

Solvent and Reagents: Add degassed solvent (e.g., a mixture of THF and Et₃N) followed by the terminal alkyne (1.1-1.5 eq).[10]

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Dilute the reaction mixture with ethyl acetate and filter through Celite to remove catalyst residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to obtain the desired alkynyl-substituted pyridylmethanol.

iii. Buchwald-Hartwig Amination (C-N Bond Formation): This reaction is a cornerstone for synthesizing aryl amines, allowing for the coupling of the bromopyridine with a primary or secondary amine. This is particularly relevant for creating the 2,6-diaminopyridine structures mentioned in pharmaceutical applications.[2]

Applications in Drug Discovery and Materials Science

The true value of this compound is demonstrated by its application as a key building block.

-

Pharmaceuticals: It is a documented precursor for 2,6-diaminopyridine compounds. These structures are being actively investigated for the treatment of diseases associated with amyloid or amyloid-like proteins, with a specific focus on ocular diseases.[1][2] The synthetic strategy typically involves a Buchwald-Hartwig amination or a related C-N coupling at the 6-position, followed by modification or replacement of the hydroxymethyl group.

-

Fine & Specialty Chemicals: Beyond pharma, it serves as a starting material for various heterocyclic compounds used in the development of agrochemicals, dyes, and other advanced materials.[1] Its ability to undergo diverse transformations makes it a reliable scaffold for generating novel functional molecules.

Analytical Characterization

Confirming the identity and purity of this compound is typically achieved through a combination of standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet or doublet for the methylene (-CH₂) protons, and a broad singlet for the hydroxyl (-OH) proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

-

Mass Spectrometry (MS): Provides the molecular weight (m/z) of the compound, confirming the molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the mass spectrum.

-

Infrared (IR) Spectroscopy: Will show a characteristic broad absorption for the O-H stretch of the alcohol group (around 3200-3400 cm⁻¹) and absorptions corresponding to the C-Br bond and the aromatic ring.

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential.

-

Hazard Classification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[3][12]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. When handling the solid powder, a dust mask (e.g., N95) is recommended.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin, eyes, and clothing.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

Conclusion

This compound is more than just another chemical intermediate; it is a versatile platform for innovation. Its dual functionality, coupled with the well-established and robust chemistry of both the alcohol and the bromo-pyridine moieties, provides chemists with a reliable and predictable tool for molecular construction. Its demonstrated role in the synthesis of medicinally relevant compounds underscores its importance, and its utility in accessing diverse chemical space ensures its continued relevance in both academic and industrial research for years to come.

References

- This compound: A Comprehensive Overview. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | C6H6BrNO | CID 3517811.

- (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3. Sigma-Aldrich.

- SAFETY DATA SHEET - (6-Bromo-pyridin-2-yl)methanol. Fisher Scientific.

- This compound | CAS No : 33674-96-3.

- SAFETY DATA SHEET - (6-Bromo-pyridin-2-yl)methanol. Aldrich (MilliporeSigma).

- 2-Bromo-6-(hydroxymethyl)pyridine | CAS 33674-96-3. Capot Chemical.

- This compound | CAS 33674-96-3. BLD Pharm.

- This compound | CAS 33674-96-3.

- This compound | CAS 33674-96-3. Tokyo Chemical Industry UK Ltd.

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton.

- Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, RSC Publishing.

- Mechanistic Insights into 6-Bromonicotinonitrile Cross-Coupling Reactions: A Compar

- Demystifying The Mechanisms of Alcohol Oxidations. (2015). Master Organic Chemistry.

- Advances in Cross-Coupling Reactions. MDPI.

- Oxid

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 33674-96-3 [matrix-fine-chemicals.com]

- 5. This compound | 33674-96-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi-res.com [mdpi-res.com]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.es [fishersci.es]

A Researcher's Guide to (6-Bromopyridin-2-yl)methanol: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

(6-Bromopyridin-2-yl)methanol is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realm of drug discovery and development. Its unique structure, featuring a pyridine ring functionalized with both a reactive bromine atom and a versatile hydroxymethyl group, allows for sequential and diverse chemical modifications. This guide provides an in-depth technical overview of its nomenclature, physicochemical properties, safety protocols, a validated synthetic route, and its applications as a key intermediate in the synthesis of pharmaceutically active molecules. The content herein is curated for researchers, chemists, and drug development professionals, aiming to provide both foundational knowledge and actionable insights.

Nomenclature and Identification

Precise identification of chemical entities is fundamental to reproducible science. This compound is known by several synonyms, and its identity is unequivocally confirmed by its CAS number.

-

Preferred IUPAC Name: this compound[1]

-

Synonyms:

The molecule's structure is represented by the SMILES string OCC1=NC(Br)=CC=C1 and the InChIKey XDDGKNRSCDEWBR-UHFFFAOYSA-N.[1][6][7]

Physicochemical and Safety Profile

Understanding the physical properties and hazard profile of a reagent is a prerequisite for its safe and effective use in any experimental setting.

Physicochemical Data

The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrNO | [1][2][4] |

| Molecular Weight | 188.02 g/mol | [2][4][5] |

| Appearance | White to off-white/light yellow powder or crystal | [2] |

| Melting Point | 34-39 °C (lit.) | [2][7] |

| Boiling Point | 246 °C (lit.) | [7] |

| Solubility | Slightly soluble in water; soluble in chloroform, dichloromethane | [2] |

| Flash Point | >110 °C (>230 °F) - closed cup | [5][7] |

Safety and Handling

This compound is classified as an irritant.[6] Adherence to standard laboratory safety protocols is mandatory.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][7]

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

-

Personal Protective Equipment (PPE): Use of an N95 dust mask, chemical safety goggles, and nitrile gloves is required.[5][7]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances.[3][8] Keep in a dark place.[3]

Synthesis and Purification Protocol

The synthesis of this compound is commonly achieved via the reduction of a corresponding carbonyl compound, such as 6-bromopicolinic acid or its esters. The following protocol details a robust method starting from the commercially available methyl 6-bromopicolinate.

Causality of Reagent Selection

-

Starting Material: Methyl 6-bromopicolinate is an ideal precursor. The ester functionality is readily reduced by common hydride reagents.

-

Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent, which minimizes the risk of over-reduction or reaction with the bromopyridine core, unlike more powerful reagents such as lithium aluminum hydride (LiAlH₄). Its ease of handling and workup in alcoholic solvents makes it highly practical for standard laboratory settings.

-

Solvent: Methanol or ethanol are excellent solvents as they readily dissolve both the ester and NaBH₄, and can participate in quenching the reaction.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 6-bromopicolinate (1.0 eq). Dissolve the ester in anhydrous methanol (approx. 10 mL per gram of ester) and cool the solution to 0 °C in an ice-water bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄) (2.0-2.5 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Quenching: Carefully quench the reaction by slowly adding distilled water to decompose any excess NaBH₄.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with water and brine, then dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a versatile intermediate primarily due to its two distinct functional handles. The bromine atom is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the hydroxymethyl group can be oxidized to an aldehyde or acid, or converted into other functional groups.

This compound serves as a key starting material for a variety of molecular scaffolds. For instance, it is used in the preparation of 2,6-disubstituted pyridine derivatives. One notable application is in the synthesis of 2,6-diaminopyridine compounds, which are investigated for treating diseases associated with amyloid proteins, particularly ocular diseases.[2][9]

Logical Relationship in Scaffold Synthesis

The strategic value of this compound lies in the orthogonal reactivity of its functional groups, allowing for controlled, stepwise elaboration of the molecular structure.

Caption: Reactivity pathways of this compound.

Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods. While specific spectra should be acquired for each synthesized batch, typical data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the hydroxyl (-OH) proton.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) and a corresponding M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.

Spectroscopic data for this compound are available in public databases such as PubChem and from various commercial suppliers.[6]

Conclusion

This compound is a high-value, versatile chemical intermediate with significant applications in the pharmaceutical and fine chemical industries.[2][10] Its well-defined physicochemical properties, established synthetic routes, and dual-functional reactivity make it an indispensable tool for medicinal chemists. Proper handling in accordance with its safety profile ensures its effective and safe utilization in the laboratory. As research into novel therapeutics continues, the importance of foundational building blocks like this compound is expected to grow.[2]

References

- This compound: A Comprehensive Overview. (2025-03-02). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | CAS 33674-96-3. BLD Pharm.

- This compound | CAS 33674-96-3. Santa Cruz Biotechnology.

- This compound | CAS 33674-96-3.

- (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3. Sigma-Aldrich.

- This compound 33674-96-3. Tokyo Chemical Industry Co., Ltd. (APAC).

- This compound | C6H6BrNO | CID 3517811. PubChem.

- This compound | CAS 33674-96-3.

- Aldrich 554146 - SAFETY D

- This compound 33674-96-3. Tokyo Chemical Industry UK Ltd.

- (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3. Sigma-Aldrich.

- 2-Bromo-6-(hydroxymethyl)pyridine, 96% 5 g. Thermo Scientific Chemicals.

- (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3. Sigma-Aldrich.

- This compound: High-Purity Bromide Intermediate for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- (3-Amino-6-bromopyridin-2-yl)

Sources

- 1. This compound | CAS 33674-96-3 [matrix-fine-chemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. 33674-96-3|this compound|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. (6-ブロモ-ピリジン-2-イル)メタノール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (6-ブロモ-ピリジン-2-イル)メタノール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. aksci.com [aksci.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to (6-Bromopyridin-2-yl)methanol: A Versatile Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (6-bromopyridin-2-yl)methanol, a pivotal heterocyclic intermediate in the pharmaceutical and fine chemical industries. We will delve into its fundamental physicochemical properties, explore a detailed and mechanistically justified synthesis protocol, and illuminate its critical applications, particularly in the realm of drug discovery. This document is designed to serve as a practical resource for scientists, offering not just procedural steps but also the underlying chemical logic to empower effective and innovative research.

Molecular Profile and Physicochemical Properties

This compound, identified by the CAS Number 33674-96-3, is a disubstituted pyridine derivative.[1][2][3][4] Its structure is characterized by a pyridine ring functionalized with a bromine atom at the 6-position and a hydroxymethyl group at the 2-position. This unique arrangement of a nucleophilic alcohol and a strategically placed halogen, susceptible to a wide array of cross-coupling reactions, makes it an exceptionally valuable and versatile precursor in multi-step organic synthesis.[1]

The bromine atom provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds, while the hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions. This dual functionality is key to its utility.

Caption: 2D Structure of this compound.

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrNO | [1][2][5] |

| Molecular Weight | 188.02 g/mol | [1][2][5][6] |

| CAS Number | 33674-96-3 | [1][2][3][4] |

| IUPAC Name | This compound | [4][5] |

| Appearance | White to off-white solid/powder | [1][7] |

| Melting Point | 34-41 °C | [1][7] |

| Boiling Point | 246 °C (lit.) | |

| Solubility | Slightly soluble in water; soluble in chloroform, dichloromethane | [1] |

Synthesis and Purification: A Protocol with Mechanistic Rationale

The synthesis of this compound is most commonly achieved via the selective bromination of 2-pyridinemethanol.[1] The protocol below details a standard laboratory procedure using N-bromosuccinimide (NBS), a preferred reagent for this transformation.

Experimental Protocol

Objective: To synthesize this compound from 2-pyridinemethanol with high yield and purity.

Materials:

-

2-Pyridinemethanol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-pyridinemethanol (1.0 eq) in anhydrous acetonitrile. Protect the reaction from light by wrapping the flask in aluminum foil.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Quenching: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. Redissolve the residue in ethyl acetate.

-

Aqueous Wash: Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound as a white to off-white solid.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Experimental Choices

-

Why NBS? N-bromosuccinimide is an excellent source of electrophilic bromine (Br⁺). It is preferred over elemental bromine (Br₂) for this substrate because it provides a low, steady concentration of Br₂, minimizing side reactions and improving selectivity. It is also a crystalline solid, making it easier and safer to handle than liquid bromine.

-

Why Acetonitrile? Acetonitrile is a polar aprotic solvent that effectively dissolves both the starting material and NBS, facilitating the reaction while remaining relatively inert to the reaction conditions.

-

Why 0 °C to Room Temperature? The initial cooling to 0 °C controls the initial exotherm of the reaction upon adding NBS. Allowing the reaction to proceed to completion at room temperature provides sufficient thermal energy for the reaction to go to completion without promoting decomposition or non-selective bromination.

-

Self-Validating System: The workup procedure is designed to systematically remove byproducts. The thiosulfate wash removes excess oxidant, the bicarbonate wash removes acidic succinimide, and the final purification by chromatography separates the target molecule from any remaining starting material or regioisomers, ensuring a highly pure final product validated by spectroscopic methods.

Caption: Workflow for the Synthesis and Purification of this compound.

Core Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate.[8] Its utility stems from the ability to selectively modify its two functional groups. The bromine atom is a versatile "handle" for introducing molecular complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), which are cornerstone transformations in modern medicinal chemistry.

A significant application is in the synthesis of 2,6-disubstituted pyridine scaffolds, which are prevalent in numerous biologically active compounds. For instance, it is a documented precursor for 2,6-diaminopyridine derivatives, which have been investigated for treating diseases associated with amyloid or amyloid-like proteins, particularly certain ocular diseases.[1][6]

Caption: Conceptual pathway from building block to potential API.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant.

-

Hazard Identification:

-

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene).

-

Wear safety glasses with side-shields or chemical goggles.

-

Use in a well-ventilated area or a chemical fume hood. For powders, a dust mask (e.g., N95) is recommended.

-

-

Storage:

Conclusion

This compound is a cornerstone building block for synthetic chemists. Its defined structure, dual-functional reactivity, and well-established synthesis protocols make it an indispensable tool in the development of novel pharmaceuticals and complex organic molecules.[1] Understanding its properties, synthesis, and reactive potential, as detailed in this guide, enables researchers to leverage this versatile intermediate to its fullest extent, accelerating the path from concept to discovery.

References

- This compound: A Comprehensive Overview. (2025-03-02). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | CAS 33674-96-3. Santa Cruz Biotechnology.

- 33674-96-3|this compound. BLD Pharm.

- This compound | CAS 33674-96-3.

- This compound | C6H6BrNO | CID 3517811.

- (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3. Sigma-Aldrich.

- CAS No : 33674-96-3 | Product Name : this compound.

- This compound: High-Purity Bromide Intermediate for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Bromo-6-(hydroxymethyl)pyridine, 96%. Thermo Scientific Chemicals.

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. 33674-96-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CAS 33674-96-3 [matrix-fine-chemicals.com]

- 5. This compound | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 2-Bromo-6-(hydroxymethyl)pyridine, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. nbinno.com [nbinno.com]

Solubility Profile of (6-Bromopyridin-2-yl)methanol: A Guide for Synthetic and Developmental Applications

An In-depth Technical Guide for Researchers

As a pivotal intermediate in the synthesis of advanced pharmaceuticals and fine chemicals, a thorough understanding of the physical properties of (6-Bromopyridin-2-yl)methanol (CAS: 33674-96-3) is paramount for its effective application.[1] This guide offers a detailed examination of its solubility characteristics in common organic solvents, provides a robust protocol for experimental determination, and outlines the theoretical principles governing its behavior. This document is intended for researchers, chemists, and drug development professionals who handle this versatile building block.

Introduction to this compound

This compound is a substituted pyridine derivative featuring a hydroxymethyl group at the 2-position and a bromine atom at the 6-position.[1] This unique arrangement of functional groups imparts a specific polarity and reactivity profile, making it a valuable precursor in the synthesis of a variety of target molecules, including active pharmaceutical ingredients (APIs).[1] Its utility in synthetic chemistry is directly influenced by its solubility, which dictates solvent selection for reactions, purifications (e.g., crystallization), and formulation studies.

Key Physical and Chemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆BrNO | [1][2] |

| Molecular Weight | 188.02 g/mol | [1][2] |

| Appearance | White to off-white/light yellow powder or crystal | [1] |

| Melting Point | 34-39 °C (lit.) | [1][3] |

| Boiling Point | 246 °C (lit.) | [3] |

| CAS Number | 33674-96-3 |[1][2][3] |

The interplay between the polar hydroxymethyl group (-CH₂OH), the moderately polar pyridine ring, and the halogen atom (Br) dictates its solubility, which is explored in the following sections.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This rule states that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound is governed by a balance of three key structural features, as illustrated below.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology:

-

Materials and Equipment:

-

This compound

-

Solvent of interest (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Nuclear Magnetic Resonance (NMR) spectrometer. [4]

-

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The solid should be visibly present throughout the experiment to ensure saturation.

-

Accurately add a known volume of the chosen solvent (e.g., 5.0 mL) to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C ± 1 °C).

-

Agitate the mixture vigorously for a minimum of 24 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium. [4]

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot (e.g., 1.0 mL) of the clear supernatant using a pipette or syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove any undissolved microparticles.

-

Accurately determine the weight or volume of the filtered sample.

-

-

Quantification:

-

Dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method like HPLC-UV to determine the precise concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for any dilution steps.

-

Express the final solubility in standard units, such as mg/mL or g/100 mL.

-

Safety and Handling

This compound is classified as an irritant. [2]Adherence to standard laboratory safety protocols is mandatory.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [2][3]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. [3]Use in a well-ventilated area or a chemical fume hood. [3]If dusts are generated, a dust mask (e.g., N95) is recommended. * Handling: Avoid contact with skin and eyes. [3]Wash hands thoroughly after handling. [3]* Storage: Store in a tightly closed container in a dry, well-ventilated place. [3] This information is a summary. Always consult the full Safety Data Sheet (SDS) before use. [3]

References

- This compound: A Comprehensive Overview. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- (6-Bromo-pyridin-2-yl)methanol Safety Data Sheet. (2024). Aldrich (Sigma-Aldrich).

- Experiment 1: Determination of Solubility Class. Course Document.

- Experiment: Solubility of Organic & Inorganic Compounds. Chemistry LibreTexts.

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- This compound Summary.

- How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone via YouTube.

- (6-Bromo-pyridin-2-yl)methanol Product Page. Sigma-Aldrich.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning via Course Document.

- This compound Product Page. Tokyo Chemical Industry UK Ltd.

- This compound Product Page.

Sources

A Technical Guide to the Stability and Storage of (6-Bromopyridin-2-yl)methanol for Research and Development

Abstract

(6-Bromopyridin-2-yl)methanol is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds and fine chemicals.[1][2] Its utility as a versatile building block is predicated on its chemical integrity, which can be compromised by improper storage and handling. This in-depth guide provides a comprehensive overview of the stability profile of this compound, delineates its optimal storage conditions, and offers field-proven protocols for its handling and stability assessment. This document is intended for researchers, scientists, and drug development professionals who rely on the quality and purity of this critical reagent.

Introduction to this compound: A Chemist's Perspective

This compound, with the CAS number 33674-96-3, is a halogenated heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a hydroxymethyl group.[1][2][3] This unique arrangement of functional groups makes it a valuable precursor in the development of novel therapeutics, particularly in the synthesis of 2,6-diaminopyridine compounds for treating diseases associated with amyloid proteins.[1]

The reactivity of the bromopyridine moiety, combined with the primary alcohol, offers multiple avenues for synthetic transformations. However, these same functional groups are also the focal points for potential degradation, making a thorough understanding of the compound's stability paramount for its effective use in research and manufacturing.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrNO | [3][4][5] |

| Molecular Weight | 188.02 g/mol | [4][6] |

| Appearance | White to light yellow solid/powder/crystal | [1][7] |

| Melting Point | 34-39 °C | [1][7][8] |

| Boiling Point | 246 °C | [7][8] |

| Solubility | Slightly soluble in water; more soluble in organic solvents like chloroform and dichloromethane. | [1][2] |

Chemical Stability and Potential Degradation Pathways

While this compound is generally considered chemically stable under standard ambient conditions, its long-term integrity can be influenced by several factors, including temperature, light, air, and moisture.[7] The primary modes of degradation can be inferred from its chemical structure and the known reactivity of related compounds.

Oxidation

The primary alcohol group in this compound is susceptible to oxidation. Exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, can lead to the formation of the corresponding aldehyde (6-bromopyridine-2-carbaldehyde) and subsequently the carboxylic acid (6-bromopicolinic acid). This is a common degradation pathway for pyridylmethanols.

Photodegradation

Brominated aromatic compounds are known to be sensitive to light.[9] Photodegradation can occur through the cleavage of the carbon-bromine bond, leading to the formation of radical species.[10] This can initiate a cascade of secondary reactions, resulting in the formation of debrominated species and other impurities. The energy from UV light can also accelerate oxidative processes.

Hydrolysis

Although the bromo-substituent on the pyridine ring is generally stable, prolonged exposure to moisture, particularly under non-neutral pH conditions, could potentially lead to hydrolysis, replacing the bromine atom with a hydroxyl group to form 6-hydroxypyridine-2-methanol. Studies on the acid hydrolysis of other α-halogenated pyridine compounds support this as a plausible, albeit likely slow, degradation pathway.[11]

Thermal Decomposition

The compound is reported to form explosive mixtures with air upon intense heating.[7] While stable at room temperature, elevated temperatures will accelerate all degradation pathways. Strong heating should be avoided to prevent decomposition.[7]

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term purity of this compound, the following storage and handling procedures are recommended, based on a synthesis of supplier data and best practices for air-sensitive and light-sensitive compounds.

Storage Conditions

The consensus from suppliers points to the need for a controlled environment to maintain the stability of the compound.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2-8°C. | Lower temperatures slow the rate of all potential degradation reactions, including oxidation and hydrolysis.[12] |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis.[13] |

| Light | Store in an amber, tightly sealed container. | Protects the compound from light to prevent photodegradation.[13] |

| Container | Use a tightly closed container. | Prevents the ingress of moisture and air.[7] |

Handling Air-Sensitive Solid

Given that this compound can be air-sensitive, appropriate handling techniques are crucial to prevent degradation upon use.

-

Glovebox: The ideal method for handling is within an inert atmosphere glovebox.[13][14] This provides the most robust protection against air and moisture. All dispensing and weighing should be performed inside the glovebox.

-

Schlenk Line Techniques: For laboratories not equipped with a glovebox, Schlenk line techniques can be employed. The solid can be handled under a positive pressure of an inert gas to minimize exposure to the atmosphere.

-

Rapid Weighing: If the compound must be weighed in the open, it should be done as quickly as possible, and the container should be promptly resealed. This method carries a higher risk of introducing impurities.

Framework for Stability Assessment

To empirically determine the shelf-life and retest period for a specific batch of this compound, a formal stability study is recommended. This involves subjecting the compound to various environmental conditions over time and analyzing its purity.

Stability Study Design

A comprehensive stability study should include both long-term and accelerated conditions, as outlined by pharmaceutical stability testing guidelines.[7][15][16]

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 2-8°C | 12 months | 0, 3, 6, 9, 12 months |

| Accelerated | 25°C / 60% RH | 6 months | 0, 3, 6 months |

| Stress Testing | Elevated temperature (e.g., 40°C), high humidity, exposure to light, oxidative and hydrolytic conditions. | Variable | As needed to identify degradation products |

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate the intact compound from any potential degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically suitable for this purpose.

Example HPLC Method Parameters (to be optimized):

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer at a slightly acidic pH).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength determined by the UV spectrum of the compound.

-

Column Temperature: Controlled, e.g., 25-30°C.

The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately quantify the purity of this compound over time.[1][17][18]

Caption: General workflow for a stability testing program.

Conclusion

This compound is a chemically stable compound when stored and handled under appropriate conditions. Its primary vulnerabilities are oxidation, photodegradation, and to a lesser extent, hydrolysis. By implementing a storage strategy that includes refrigeration, inert atmosphere, and protection from light, researchers can significantly extend the viable lifetime of this important synthetic intermediate. For critical applications in drug development and manufacturing, a formal stability testing program is essential to establish a data-driven shelf-life and ensure the consistent quality and purity of the material.

References

- Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. (n.d.). Cureus.

- Stability Testing for Pharmaceuticals & More. (2023, February 22). Parameter Generation & Control.

- Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013, July 2). ChemistryViews.

- APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination. (2024, June 21). Arborpharmchem.

- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.

- Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. (n.d.). BioPharm International.

- Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis. (2002, April 5). PubMed.

- Air Sensitive Compounds. (n.d.). Ossila.

- Stability Testing of Pharmaceutical Products. (2012, March 17). Pharmapproach.

- Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry.

- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (n.d.). MDPI.

- Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange.

- Impurity Profile of Phenazopyridine Hydrochloride through HPLC. (n.d.). Journal of Food and Drug Analysis.

- This compound: A Comprehensive Overview. (2025, March 2). NINGBO INNO PHARMCHEM CO.,LTD.

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.

- Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions. (n.d.). PMC - NIH.

- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019, November 12). Pharmacia.

- This compound. (n.d.). Santa Cruz Biotechnology.

- This compound | C6H6BrNO | CID 3517811. (n.d.). PubChem.

- Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics.

- This compound: A Comprehensive Overview. (2025, March 2). Ningbo Inno Pharmchem Co.,Ltd.

- Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). Chempanda.

- Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. (n.d.). PubMed.

- This compound | CAS 33674-96-3. (n.d.). Santa Cruz Biotechnology.

- This compound | CAS 33674-96-3. (n.d.). Matrix Fine Chemicals.

- STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3. (n.d.). Sigma-Aldrich.

- (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3. (n.d.). Sigma-Aldrich.

Sources

- 1. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS 33674-96-3 [matrix-fine-chemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. This compound | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. humiditycontrol.com [humiditycontrol.com]

- 8. Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. gmpplastic.com [gmpplastic.com]

- 13. ossila.com [ossila.com]

- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]

- 15. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 16. arborpharmchem.com [arborpharmchem.com]

- 17. jfda-online.com [jfda-online.com]

- 18. ptfarm.pl [ptfarm.pl]

The Alchemist's Guide to (6-Bromopyridin-2-yl)methanol: A Technical Whitepaper on Safe and Effective Utilization

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and application of (6-Bromopyridin-2-yl)methanol (CAS No. 33674-96-3). Beyond a mere recitation of safety protocols, this document elucidates the rationale behind these procedures, grounded in the compound's specific chemical properties and its role as a critical intermediate in pharmaceutical synthesis.

Strategic Importance in Synthesis: Understanding the "Why"

This compound is not an end product but a pivotal building block, primarily in the pharmaceutical and fine chemical industries.[1] Its value lies in the strategic placement of a bromine atom and a hydroxymethyl group on the pyridine ring.[1] This unique arrangement makes it a versatile precursor for a variety of complex molecules.[1]

The bromine atom at the 6-position is a readily displaceable leaving group, allowing for the introduction of diverse functional groups through nucleophilic substitution or cross-coupling reactions. The hydroxymethyl group at the 2-position offers a handle for oxidation to an aldehyde or carboxylic acid, or for esterification and etherification reactions. This dual functionality is leveraged in the synthesis of novel active pharmaceutical ingredients (APIs), notably in the preparation of 2,6-diaminopyridine compounds used in treating diseases associated with amyloid proteins, particularly ocular diseases.[1][2] Understanding this synthetic utility underscores the importance of preserving the compound's integrity and ensuring the safety of the researcher.

Physicochemical and Hazard Profile